molecular formula C22H21N3O B12445149 N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-4-methoxyaniline

N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-4-methoxyaniline

Katalognummer: B12445149
Molekulargewicht: 343.4 g/mol
InChI-Schlüssel: DJBOPICVOPLWDG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(1-Benzyl-1,3-benzodiazol-2-yl)methyl]-4-methoxyaniline is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-Benzyl-1,3-benzodiazol-2-yl)methyl]-4-methoxyaniline typically involves the condensation of 1-benzyl-1,3-benzodiazole with 4-methoxyaniline. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity. Common solvents used in this synthesis include dimethylformamide and dichloromethane.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and reduced production costs.

Analyse Chemischer Reaktionen

Types of Reactions

N-[(1-Benzyl-1,3-benzodiazol-2-yl)methyl]-4-methoxyaniline can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzimidazole derivatives.

Wissenschaftliche Forschungsanwendungen

N-[(1-Benzyl-1,3-benzodiazol-2-yl)methyl]-4-methoxyaniline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of N-[(1-Benzyl-1,3-benzodiazol-2-yl)methyl]-4-methoxyaniline involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(1H-1,3-benzodiazol-2-yl)benzamide
  • N-(1H-1,3-benzothiazol-2-yl)benzamide
  • 1-benzyl-N-[(furan-2-yl)methyl]-1H-1,3-benzodiazol-2-amine

Uniqueness

N-[(1-Benzyl-1,3-benzodiazol-2-yl)methyl]-4-methoxyaniline stands out due to its unique combination of a benzimidazole core with a methoxyaniline group. This structure imparts specific chemical and biological properties that make it suitable for a wide range of applications, particularly in medicinal chemistry and material science.

Eigenschaften

Molekularformel

C22H21N3O

Molekulargewicht

343.4 g/mol

IUPAC-Name

N-[(1-benzylbenzimidazol-2-yl)methyl]-4-methoxyaniline

InChI

InChI=1S/C22H21N3O/c1-26-19-13-11-18(12-14-19)23-15-22-24-20-9-5-6-10-21(20)25(22)16-17-7-3-2-4-8-17/h2-14,23H,15-16H2,1H3

InChI-Schlüssel

DJBOPICVOPLWDG-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)NCC2=NC3=CC=CC=C3N2CC4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.